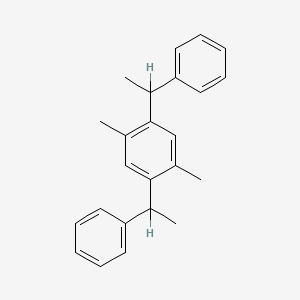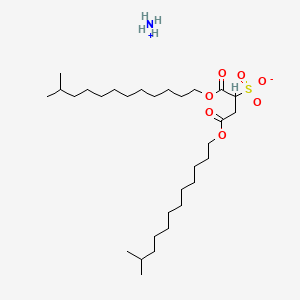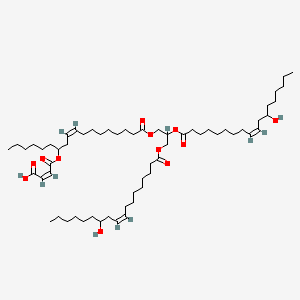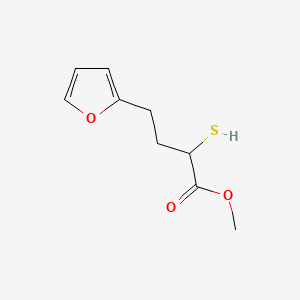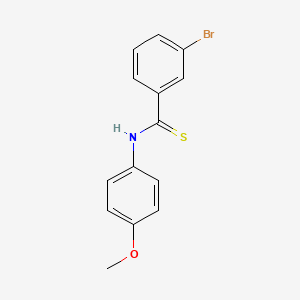
alpha-L-Tagatopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-L-Tagatopyranose is a monosaccharide, specifically a hexose, which is a six-carbon sugar. It is one of the many isomers of tagatose, a rare sugar that occurs naturally in small quantities in dairy products and some fruits. This compound exists in its pyranose form, which is a six-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
Alpha-L-Tagatopyranose can be synthesized through the isomerization of D-galactose. This process involves the use of L-arabinose isomerase, an enzyme that catalyzes the conversion of D-galactose to D-tagatose. The reaction typically occurs at elevated temperatures, around 50°C, and within a broad pH range of 5 to 9 . The enzyme is not dependent on divalent metal ions, making the process relatively straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using recombinant strains of microorganisms. For example, a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and L-arabinose isomerase from Arthrobacter sp. 22c can be used. This method involves the hydrolysis of lactose to produce D-galactose, which is then isomerized to D-tagatose . This approach offers a high yield and is suitable for large-scale production.
化学反応の分析
Types of Reactions
Alpha-L-Tagatopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typical for monosaccharides and involve the functional groups present in the sugar molecule.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water. These reactions typically occur under acidic conditions and result in the formation of aldonic acids.
Reduction: Reduction of this compound can be achieved using sodium borohydride or hydrogen in the presence of a catalyst. This reaction converts the sugar into its corresponding alditol.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include acetic anhydride for acetylation and methyl iodide for methylation.
Major Products
The major products formed from these reactions include aldonic acids, alditols, and various substituted derivatives of this compound
科学的研究の応用
Alpha-L-Tagatopyranose has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a prebiotic.
Medicine: this compound is being investigated for its potential use as a low-calorie sweetener and its effects on blood glucose levels.
Industry: In the food industry, this compound is used to enhance the flavor and nutritional value of products.
作用機序
The mechanism of action of alpha-L-Tagatopyranose involves its interaction with various enzymes and receptors in the body. As a sugar, it is metabolized through glycolysis and other metabolic pathways. Its effects on blood glucose levels are mediated by its ability to inhibit the absorption of glucose in the intestines and its influence on insulin secretion . The molecular targets and pathways involved include glucose transporters and insulin receptors.
類似化合物との比較
Alpha-L-Tagatopyranose can be compared with other similar compounds, such as:
D-Tagatose: Another isomer of tagatose, D-tagatose has similar properties but different stereochemistry.
D-Galactose: The precursor for the synthesis of this compound, D-galactose is a common sugar found in milk.
D-Glucose: A widely known hexose, D-glucose is the primary source of energy for cells.
L-Arabinose: Another pentose sugar, L-arabinose is used in the synthesis of this compound.
Its ability to act as a low-calorie sweetener and its role in metabolic pathways make it a compound of significant interest .
特性
CAS番号 |
41847-59-0 |
|---|---|
分子式 |
C6H12O6 |
分子量 |
180.16 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m0/s1 |
InChIキー |
LKDRXBCSQODPBY-SLPGGIOYSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]([C@](O1)(CO)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


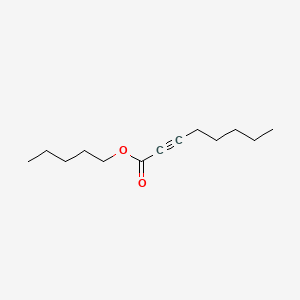
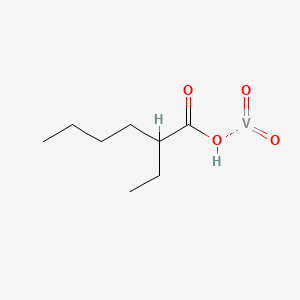
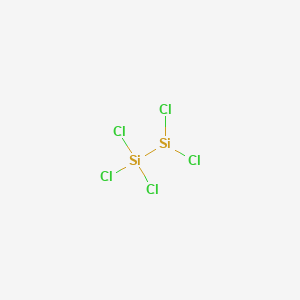


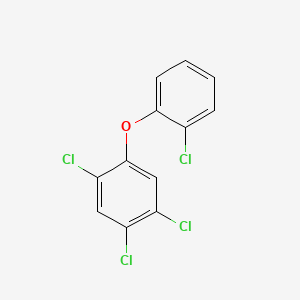
![(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12657875.png)
